molecular formula C19H22N4O6S2 B2606177 N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-80-8

N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2606177
CAS RN: 874805-80-8
M. Wt: 466.53
InChI Key: LZZNXKPRCYOBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H22N4O6S2 and its molecular weight is 466.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of nonsymmetrical sulfamides, including derivatives similar to N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide, involves safer and more convenient methodologies compared to traditional methods that use hazardous reagents. A report by Borghese et al. (2006) highlights a mild and safer preparative method for sulfamides via N-sulfamoyloxazolidinone derivatives, demonstrating a significant advancement in synthetic organic chemistry Borghese et al., 2006.

Chemical Reactions and Mechanisms

The study of the conversion of ephedrine derivatives into oxazolidinones by Moncef et al. (2010) provides insight into the sulfonation processes and the formation of oxazolidinones. This research elucidates the competition between SN1 and SN2 mechanisms in the synthesis of oxazolidinones, which are core structures in compounds like N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide Moncef et al., 2010.

Biological and Pharmaceutical Research

Oxazolidinones, a part of the structure of N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide, are extensively used in biological and pharmaceutical research. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, highlighting its importance in creating bioactive molecules and potential pharmaceuticals De, Yin, & Ma, 2017.

properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-N'-[[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S2/c20-31(27,28)14-5-3-13(4-6-14)7-8-21-17(24)18(25)22-12-16-23(9-10-29-16)19(26)15-2-1-11-30-15/h1-6,11,16H,7-10,12H2,(H,21,24)(H,22,25)(H2,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZNXKPRCYOBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide

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